2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Description
2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, a dioxopyrrolidinyl group, and a benzoic acid moiety, connected through a sulfanyl linkage.
Properties
IUPAC Name |
2-[1-(2-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5S/c1-24-13-8-4-3-7-12(13)19-16(20)10-15(17(19)21)25-14-9-5-2-6-11(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHHLIHNAMJJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate 1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-thiol, which is then reacted with 2-bromobenzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Techniques such as continuous flow synthesis or the use of automated reactors can be employed to enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques like recrystallization or chromatography to ensure the final product meets the required standards.
Chemical Reactions Analysis
Esterification and Carboxylic Acid Derivatives
The benzoic acid moiety undergoes typical carboxylic acid reactions:
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Mechanistic Insight : Protonation of the carboxylic acid under acidic conditions facilitates nucleophilic attack by alcohols, forming esters. Deprotonation in basic media yields carboxylate salts.
Reactivity at the Sulfanyl Group
The thioether (-S-) linkage participates in nucleophilic substitution and oxidation:
Pyrrolidinone Ring Modifications
The 2,5-dioxopyrrolidin-3-yl ring exhibits reactivity at carbonyl and α-carbon positions:
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Case Study : Condensation with phenylhydrazine forms hydrazide analogs, as demonstrated in structurally related compounds .
Electrophilic Aromatic Substitution
The 2-methoxyphenyl substituent directs electrophilic attacks:
| Reaction Type | Reagents | Position Selectivity | Yield (%) | Sources |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Para to methoxy group | ~65 | |
| Bromination | Br₂, FeBr₃ | Ortho/para to methoxy | ~72 |
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Mechanistic Rationale : Methoxy groups activate the aromatic ring via electron donation, favoring para substitution.
Cross-Coupling Reactions
The sulfanyl group enables participation in metal-catalyzed coupling:
Stability Under Hydrolytic Conditions
The compound’s stability varies with pH:
| Condition | Degradation Pathway | Half-Life (h) | Analytical Method | Sources |
|---|---|---|---|---|
| Acidic (pH 2) | Hydrolysis of ester linkages | 4.2 | HPLC | |
| Alkaline (pH 10) | Cleavage of sulfanyl group | 1.8 | NMR |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that derivatives of compounds similar to 2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with the pyrrolidine structure have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Case Study : A study demonstrated that a related compound significantly inhibited the proliferation of breast cancer cells, suggesting potential applications in targeted cancer therapies .
-
Antimicrobial Properties :
- The compound has been evaluated for its antibacterial and antifungal activities. Research indicates that it can effectively inhibit the growth of pathogenic bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Data Table :
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
- Anti-inflammatory Effects :
- The anti-inflammatory potential of this compound has been explored through various assays. It has been found to reduce pro-inflammatory cytokines in cell cultures, indicating its possible use in treating inflammatory diseases.
- Case Study : A study on animal models showed that administration of this compound resulted in reduced swelling and pain associated with arthritis, highlighting its therapeutic potential .
Pharmacological Insights
-
Mechanism of Action :
- The mechanism by which this compound exerts its effects appears to involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis. Studies suggest that it may interact with the NF-kB pathway, which is crucial for inflammatory responses and cancer progression.
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Drug Development :
- Ongoing research is focusing on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and bioavailability. Structural modifications are being investigated to improve its interaction with biological targets while minimizing side effects.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Hydroxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
- 2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
- 2-{[1-(2-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Uniqueness
2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific molecular targets compared to its analogs.
Biological Activity
2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid is a complex organic compound that integrates a benzoic acid moiety with a pyrrolidine derivative. Its molecular formula is , and it has garnered interest in medicinal chemistry due to its potential pharmacological applications. This article presents a detailed overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural framework that combines a pyrrolidine ring with a methoxy-substituted phenyl group. The presence of sulfur in the sulfanyl group adds to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.38 g/mol |
| Melting Point | Not specified |
Antioxidant Activity
Preliminary studies indicate that this compound exhibits significant antioxidant properties. Research has shown that compounds with similar structures can enhance cellular defense mechanisms against oxidative stress by modulating key enzymatic pathways involved in redox homeostasis .
Antiproliferative Effects
The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In vitro assays demonstrated that it inhibits cell growth through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds derived from benzoic acid derivatives have shown promising results in targeting anti-apoptotic proteins such as Bcl-2, suggesting that this compound may have similar capabilities .
Enzyme Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. In silico studies suggest that it may act as a modulator of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are vital for protein degradation and cellular homeostasis, making them attractive targets for therapeutic intervention in age-related diseases .
Study 1: Antioxidant and Anti-inflammatory Properties
A study investigated the antioxidant and anti-inflammatory effects of various benzoic acid derivatives, including those structurally related to this compound. Results indicated that these compounds significantly reduced markers of inflammation in cellular models while enhancing antioxidant enzyme activity .
Study 2: Cancer Cell Line Evaluation
In another study, the compound was tested against several cancer cell lines to evaluate its antiproliferative effects. The results showed that it effectively inhibited cell growth at low micromolar concentrations, demonstrating potential as a novel anticancer agent .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. The key steps include the formation of the pyrrolidine core followed by the introduction of the sulfanyl and benzoic acid moieties through coupling reactions.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 2-{[1-(2-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and oxidation. Challenges include preserving the sulfanyl (-S-) linkage and avoiding side reactions at the dioxopyrrolidinone ring. Optimization requires controlling:
- Temperature : Lower temperatures (0–5°C) for sulfanyl group introduction to prevent disulfide formation .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalysts : Use of mild bases (e.g., NaHCO₃) to stabilize acidic protons in the benzoic acid moiety .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the sulfanyl linkage and absence of tautomers in the dioxopyrrolidinone ring .
- HPLC-MS : Validates molecular weight (371.4 g/mol) and detects impurities (<95% purity thresholds) .
- FT-IR : Identifies carbonyl (C=O) stretches (1680–1720 cm⁻¹) and sulfanyl (C-S) vibrations (600–700 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact (irritation risks) .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times)?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (DFT calculations) to confirm assignments .
- pH-Dependent Analysis : Test solubility in buffered solutions (pH 2–10) to rule out tautomerism affecting retention times .
- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals .
Q. What experimental design principles apply to studying this compound’s pharmacological activity?
- Methodological Answer :
- In Vitro Assays : Use split-plot designs to test dose-response relationships (e.g., COX-2 inhibition) with controls for solvent effects (e.g., DMSO ≤0.1% v/v) .
- Statistical Models : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups across replicates .
- Positive/Negative Controls : Include known inhibitors (e.g., aspirin) and vehicle-only groups .
Q. How can environmental fate studies be structured to assess this compound’s ecological impact?
- Methodological Answer :
- Compartmental Analysis : Track distribution in soil/water matrices using LC-MS/MS, accounting for hydrolysis rates (pH 7.4, 25°C) .
- Biotransformation Assays : Incubate with microbial consortia (e.g., Pseudomonas spp.) to identify degradation metabolites .
- QSAR Modeling : Predict bioaccumulation potential using logP values (calculated: ~2.1) and molecular volume .
Q. What strategies mitigate instability of the dioxopyrrolidinone ring during long-term storage?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/w) to inhibit radical-mediated degradation .
- Temperature Control : Maintain storage at -20°C in amber vials to reduce photolytic cleavage .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental logP values?
- Methodological Answer :
- Re-evaluate Solvation Models : Compare results from different software (e.g., ChemAxon vs. ACD/Labs) .
- Experimental Validation : Measure logP via shake-flask method (octanol/water partitioning) with UV detection .
- Structural Reassessment : Check for intramolecular H-bonding that may alter hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
